

# Theoretical Properties of 2-Chloro-N'-hydroxy-4-nitrobenzamidine

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## Compound of Interest

**Compound Name:** 2-Chloro-N'-hydroxy-4-nitrobenzamidine

**CAS No.:** 96898-76-9

**Cat. No.:** B1397762

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## Executive Summary

**2-Chloro-N'-hydroxy-4-nitrobenzamidine** is a substituted benzamidoxime derivative. Structurally, it serves as a bio-reversible precursor (prodrug) to the corresponding amidine, 2-chloro-4-nitrobenzamidine. The incorporation of the N'-hydroxy moiety significantly modulates the physicochemical properties of the parent amidine, reducing basicity and increasing lipophilicity to enhance membrane permeability.

This compound is of high theoretical interest in medicinal chemistry due to the specific electronic interplay between the electron-withdrawing nitro group (4-position) and the chlorine atom (2-position), which influences both the stability of the amidoxime functionality and its enzymatic reduction rate by the mARC (Mitochondrial Amidoxime Reducing Component) system.

## Chemical Identity & Structural Dynamics

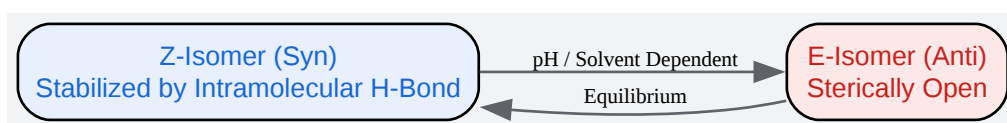
## Nomenclature and Identifiers[1]

- IUPAC Name: (Z/E)-2-Chloro-N'-hydroxy-4-nitrobenzenecarboximidamide
- Synonyms: 2-Chloro-4-nitrobenzamidoxime
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub>
- Molecular Weight: 215.59 g/mol
- SMILES: ON=C(N)c1ccc(cc1Cl)=O

## Geometric Isomerism (Z/E Tautomerism)

Amidoximes exist in dynamic equilibrium between Z (syn) and E (anti) isomers across the C=N bond.

- Z-Isomer: Generally thermodynamically favored due to an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.
- E-Isomer: Sterically less hindered but lacks the stabilizing intramolecular bridge.
- Substituent Effect: The ortho-chlorine atom at position 2 introduces steric bulk that may twist the amidoxime plane relative to the phenyl ring, potentially altering the Z/E ratio compared to unsubstituted benzamidoxime.



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Figure 1: Geometric isomerism of amidoximes. The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the oxime oxygen and the amide hydrogen.

## Theoretical Physicochemical Profile

The following properties are derived from Structure-Activity Relationship (SAR) principles and calculated consensus models for substituted benzamidoximes.

### Predicted Data Table

Property	Predicted Value	Mechanistic Insight
LogP (Octanol/Water)	-1.8 – 2.1	The 2-Cl and 4-NO <sub>2</sub> groups increase lipophilicity compared to benzamidoxime (LogP ~0.6).
pKa (Base)	-3.5 – 4.0	The amidoxime group is a weak base. Strong electron-withdrawing groups (NO <sub>2</sub> , Cl) significantly lower the pKa of the protonated nitrogen relative to unsubstituted benzamidoxime (pKa ~5.6).
pKa (Acid)	-10.5 – 11.0	The oxime -OH group is weakly acidic. Electron withdrawal stabilizes the conjugate base, increasing acidity (lowering pKa).
Polar Surface Area (PSA)	~95 Å <sup>2</sup>	High PSA due to Nitro and Amidoxime groups suggests moderate oral bioavailability but good potential for active transport.
Solubility	Low (Water)	The planar aromatic system and lack of ionization at pH 7.4 reduce aqueous solubility. Soluble in DMSO, MeOH.

## Electronic Structure (DFT Insights)

Theoretical modeling using Density Functional Theory (DFT) principles suggests the following electronic distribution:

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amidoxime moiety (lone pairs of Nitrogen and Oxygen).
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 4-nitro group and the benzene ring. The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, making the molecule susceptible to nucleophilic attack or reduction.
- Molecular Electrostatic Potential (MEP):
  - Negative Regions (Red): Concentrated around the Nitro oxygens and the Oxime oxygen.
  - Positive Regions (Blue): Concentrated around the Amidine NH protons.

## Synthesis Protocol

The synthesis follows the classical addition of hydroxylamine to nitriles (Pinner-type reaction).

## Reaction Workflow

Precursor: 2-Chloro-4-nitrobenzotrile.<sup>[1][2][3][4][5]</sup> Reagents: Hydroxylamine hydrochloride (NH

OH·HCl), Sodium Carbonate (Na

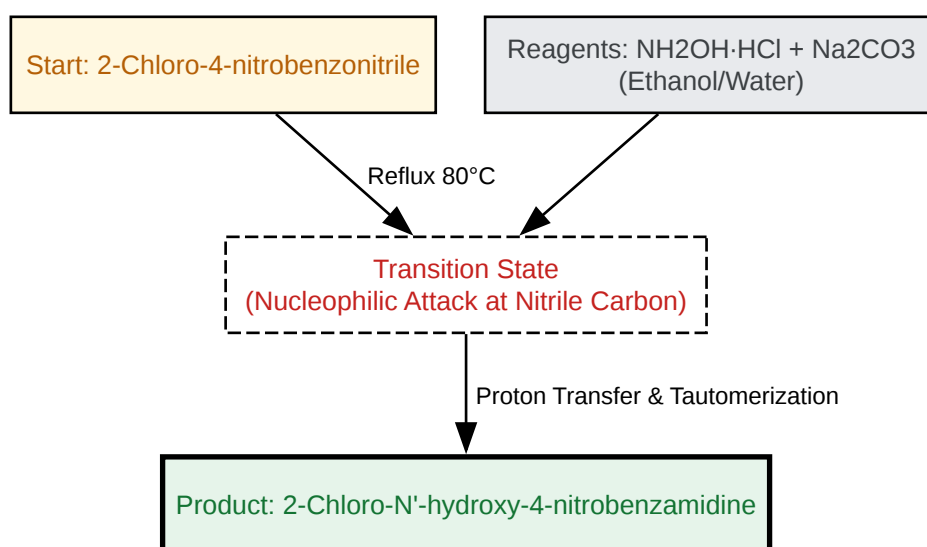
CO

). Solvent: Ethanol/Water (1:1).

## Step-by-Step Methodology

- Preparation: Dissolve 10 mmol of hydroxylamine hydrochloride in a minimum amount of water.

- Neutralization: Add an equimolar amount of NaCO (or NaOH) to release the free hydroxylamine base. Caution: Exothermic.
- Addition: Add 10 mmol of 2-chloro-4-nitrobenzonitrile dissolved in ethanol to the hydroxylamine solution.
- Reflux: Heat the mixture to reflux (approx. 70–80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The nitrile spot will disappear, and a more polar amidoxime spot will appear.
- Workup: Evaporate ethanol under reduced pressure. Add cold water to precipitate the product.
- Purification: Filter the solid and recrystallize from ethanol/water to obtain **2-Chloro-N'-hydroxy-4-nitrobenzamide** as pale yellow crystals.



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Figure 2: Synthetic pathway via nucleophilic addition of hydroxylamine to the nitrile precursor.

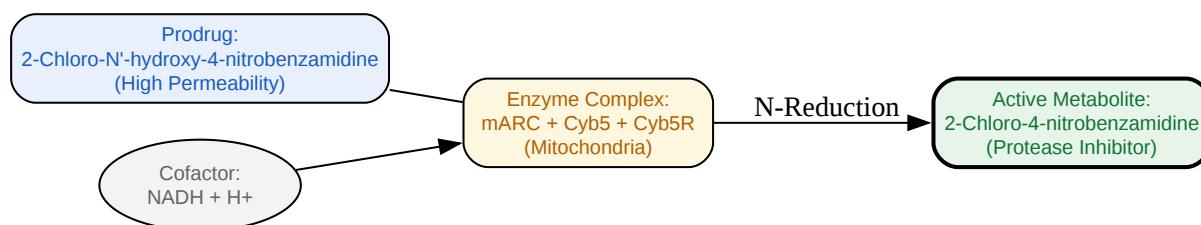
## Biological Implications: The Prodrug Mechanism The mARC Reduction Pathway

The primary biological utility of this compound lies in its ability to act as a prodrug. Amidines are often too basic ( $pK_a > 11$ ) to cross biological membranes efficiently.[6] Converting the amidine to an N'-hydroxy derivative (amidoxime) lowers the  $pK_a$  to ~4–5, drastically improving oral bioavailability.

Once absorbed, the amidoxime is reduced back to the active amidine by the mARC system (Mitochondrial Amidoxime Reducing Component), a molybdenum-containing enzyme complex found in the liver and kidneys.

## Reduction Mechanism

- **Substrate Binding:** The amidoxime binds to the mARC active site.
- **Electron Transfer:** NADH provides electrons via Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).
- **Oxygen Cleavage:** The N-O bond is cleaved, releasing water and generating the active 2-chloro-4-nitrobenzamidine.



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Figure 3: Bioreductive activation of the amidoxime prodrug by the mitochondrial mARC system.

## Toxicology Considerations

- **Nitro Reduction:** The 4-nitro group is also susceptible to enzymatic reduction (by nitroreductases), potentially forming a toxic hydroxylamine or amine metabolite. This competes with the amidoxime reduction and is a critical safety parameter to monitor.

- Hydrolysis: Amidoximes can hydrolyze to amides (2-chloro-4-nitrobenzamide) in strongly acidic environments (stomach), which is a metabolic dead-end for the amidine activity.

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